4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid

dye intermediate synthesis positional isomer selectivity food dye impurity profiling

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid (CAS 40947‑69‑1) is a monoazo compound featuring a sulfonic acid group (-SO₃H), an amino group (-NH₂), and a methoxy substituent (-OCH₃) on the aromatic rings. It is formally classified as the para‑isomer of cresidine‑p‑sulfonic acid, registering as an REACH‑listed Intermediate (Joint submission, intermediate use only).

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 40947-69-1
Cat. No. B1330022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
CAS40947-69-1
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N
InChIInChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
InChIKeyRFHAPRIQUZZKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid (CAS 40947-69-1) – Procurement-Ready Overview of a Key Monoazo Dye Intermediate


4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid (CAS 40947‑69‑1) is a monoazo compound featuring a sulfonic acid group (-SO₃H), an amino group (-NH₂), and a methoxy substituent (-OCH₃) on the aromatic rings . It is formally classified as the para‑isomer of cresidine‑p‑sulfonic acid, registering as an REACH‑listed Intermediate (Joint submission, intermediate use only) [1]. The compound serves primarily as a diazo‑coupling component in the manufacture of disazo acid dyes, most notably Acid Orange 156 (C.I. 26501), and as a positional isomer impurity marker in food‑dye purity analysis [2].

Positional Isomer Purity Matters: Why 4‑[(4‑Amino‑5‑methoxy‑2‑methylphenyl)azo]benzenesulfonic Acid Cannot Be Interchanged with Its Meta‑ or Ortho‑Isomers


The three positional isomers of cresidine‑p‑sulfonic acid – para (CAS 40947‑69‑1), meta (CAS 59916‑30‑2), and ortho – exhibit divergent coupling behaviour and final dye identities. The para isomer undergoes diazotization followed by coupling with phenol to yield Acid Orange 156, a nylon‑level dye with high light‑fastness . Conversely, the meta isomer couples with Schaeffer’s salt to form the disodium salt of 6‑hydroxy‑5‑(2‑methoxy‑5‑methyl‑3‑sulpho‑phenylazo)‑2‑naphthalenesulphonic acid (SC‑NTR), a known subsidiary dye impurity in FD&C Red No. 40 (Allura Red AC) [1]. Simply sourcing “cresidine‑p‑sulfonic acid” without specifying the isomer risks introducing the wrong chromophore into a manufacturing process, leading to off‑shade products, regulatory non‑compliance (especially in food‑contact applications), and failed batch certifications [2].

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 4‑[(4‑Amino‑5‑methoxy‑2‑methylphenyl)azo]benzenesulfonic Acid


Para‑Isomer Enables Acid Orange 156 Synthesis; Meta‑Isomer Produces FD&C Red No. 40 Impurity SC‑NTR

The para‑isomer (4‑[(4‑amino‑5‑methoxy‑2‑methylphenyl)azo]benzenesulfonic acid, CAS 40947‑69‑1) is the exclusive precursor for Acid Orange 156 (C.I. 26501), a disazo acid dye used for nylon dyeing that exhibits quantitative exhaustion rates >98 % from weakly acidic dyebaths [1]. In contrast, the meta‑isomer (benzenesulfonic acid, 3‑((4‑amino‑5‑methoxy‑2‑methylphenyl)azo), CAS 59916‑30‑2) couples with Schaeffer’s salt to form SC‑NTR, a certified byproduct in FD&C Red No. 40 with a maximum allowable limit of <1 % [2]. While head‑to‑head reactivity data (e.g., coupling rate constants) are not publicly available, the synthetic destination is determined entirely by the sulfonic‑acid ring position.

dye intermediate synthesis positional isomer selectivity food dye impurity profiling

REACH Registration Status: CAS 40947‑69‑1 Is Strictly an Intermediate; Analogues May Be Registered as Substances with Broader Use

Under EU REACH, CAS 40947‑69‑1 is registered as an Intermediate (Joint submission, Intermediate use only) with a tonnage band of ≥ 1 to < 10 tonnes/year [1]. By comparison, the closely related 4‑[(4‑amino‑2,5‑dimethylphenyl)azo]benzenesulfonic acid (CAS 53305‑44‑5) is also registered as an Intermediate with a similar tonnage band, but the precision of the registration category constrains the permissible industrial deployment of each substance [2]. The meta‑isomer CAS 59916‑30‑2 is not registered independently as a core substance, appearing only as a component of FD&C Red No. 40 certification standards, which imposes different analytical and supply‑chain requirements.

regulatory compliance REACH registration intermediate-only status

Methoxy‑Substituent Electronic Effect: Differentiating CAS 40947‑69‑1 from the Dimethyl Analogue CAS 53305‑44‑5

The methoxy group at the 5‑position of the cresidine ring in CAS 40947‑69‑1 acts as a π‑electron donor, bathochromically shifting the absorption maximum of the derived disazo dye Acid Orange 156 to approximately 480 nm (orange hue) [1]. The class‑analogue 4‑[(4‑amino‑2,5‑dimethylphenyl)azo]benzenesulfonic acid (CAS 53305‑44‑5), bearing two weakly electron‑donating methyl groups instead of one methoxy and one methyl, generates dyes with a hypsochromic shift of roughly 15–25 nm, yielding more yellow‑leaning shades typical of Acid Yellow 219 and 159 series [2]. Although direct spectrophotometric data for the isolated intermediate are not reported in open literature, the downstream dye hue difference is a well‑established class effect in disazo acid dyes.

azo dye colour tuning substituent effect absorption maxima

Analytical Differentiation: CAS 40947‑69‑1 as a Chromatographic and Spectroscopy Calibration Standard

FUJIFILM Wako markets a Cresidine Sulfonic Acid Azo G Salt Color Standard (CAS 374784‑31‑3) and a β‑Naphthol Color Standard, both derived from cresidine‑p‑sulfonic acid isomers, for use in food‑dye purity testing. The para‑substituted compound CAS 40947‑69‑1, as the synthetic precursor to the main dye Acid Orange 156, is employed as an HPLC profiling marker to resolve the target dye from positional isomers. In the analytical method for FD&C Red No. 40, the chromatographic resolution (Rₛ) between the meta‑isomer‑derived SC‑NTR peak and the main dye peak exceeds 2.0 under standard C18‑RP gradient conditions [1]. While the specific retention factor (k′) for CAS 40947‑69‑1 is not published, its distinct retention relative to the meta‑isomer is the basis for batch‑release purity decisions at ≤1 % impurity thresholds.

HPLC impurity profiling certified reference standard isomer resolution

Target Application Scenarios for 4‑[(4‑Amino‑5‑methoxy‑2‑methylphenyl)azo]benzenesulfonic Acid (CAS 40947‑69‑1)


Synthesis of Acid Orange 156 (C.I. 26501) for Nylon Dyeing

CAS 40947‑69‑1 is diazotized and subsequently coupled with phenol to produce Acid Orange 156, a disazo acid dye that exhausts quantitatively (>98 %) onto polyamide fibres from weakly acidic baths, delivering high light‑fastness and good levelling [1]. This scenario is exclusive to the para‑isomer; any other positional isomer diverts the synthesis toward unintended products.

Positional Isomer Reference Standard in Food‑Dye Purity Certification

Analytical laboratories use CAS 40947‑69‑1 as a reference marker to distinguish the para‑isomer peak from the meta‑isomer‑derived SC‑NTR impurity in FD&C Red No. 40 batches. HPLC methods achieve baseline resolution (Rₛ > 2.0) between these species, ensuring compliance with the <1 % subsidiary dye limit [2].

Regulatory‑Compliant Intermediate Sourcing Under REACH

With its REACH registration as an Intermediate (Joint submission, ≥ 1 to < 10 t/a, Intermediate use only), CAS 40947‑69‑1 can be procured within a defined regulatory framework that mandates strict control of the onsite synthesis-to‑final‑dye lifecycle, reducing environmental reporting obligations compared to full‑substance registrations [3].

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